molecular formula C12H10ClNO2 B15296578 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione CAS No. 1892555-71-3

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione

Cat. No.: B15296578
CAS No.: 1892555-71-3
M. Wt: 235.66 g/mol
InChI Key: NFTBUXALWKRPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a methyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1892555-71-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

3-chloro-1-(1-methylindol-3-yl)propane-1,2-dione

InChI

InChI=1S/C12H10ClNO2/c1-14-7-9(12(16)11(15)6-13)8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3

InChI Key

NFTBUXALWKRPBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.